molecular formula C12H9N3O3 B13715754 Methyl 1-acetyl-3-cyano-4-indazolecarboxylate

Methyl 1-acetyl-3-cyano-4-indazolecarboxylate

Cat. No.: B13715754
M. Wt: 243.22 g/mol
InChI Key: UEIGSGPSFJWQHY-UHFFFAOYSA-N
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Description

Methyl 1-acetyl-3-cyano-4-indazolecarboxylate is a heterocyclic compound featuring an indazole core substituted with an acetyl group at position 1, a cyano group at position 3, and a methyl ester at position 3. Its molecular formula is C₁₂H₁₀N₃O₃, with a molar mass of 253.23 g/mol.

Properties

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

methyl 1-acetyl-3-cyanoindazole-4-carboxylate

InChI

InChI=1S/C12H9N3O3/c1-7(16)15-10-5-3-4-8(12(17)18-2)11(10)9(6-13)14-15/h3-5H,1-2H3

InChI Key

UEIGSGPSFJWQHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC(=C2C(=N1)C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-acetyl-3-cyano-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted hydrazine with a β-keto ester, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 1-acetyl-3-cyano-indazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-acetyl-3-cyano-indazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include:

a) Methyl 1H-indazole-3-carboxylate (CAS 43120-28-1)
  • Molecular Formula : C₉H₇N₂O₂
  • Molar Mass : 191.17 g/mol
  • Substituents : A single methyl ester at position 3.
  • Properties : Simpler structure with fewer substituents, leading to lower lipophilicity and reduced steric hindrance. Commonly used as a synthetic intermediate for more complex indazole derivatives .
b) Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate (CAS 1448125-93-6)
  • Molecular Formula : C₁₀H₁₁N₃O₃
  • Molar Mass : 221.21 g/mol
  • Substituents: Amino group at position 4, methoxy at position 7, and methyl ester at position 3.
  • Properties: Increased polarity due to the amino and methoxy groups, enhancing solubility in polar solvents. Potential applications in drug discovery due to hydrogen-bonding capabilities .

Comparative Data Table

Compound Name Molecular Formula Substituents (Positions) Molar Mass (g/mol) Key Properties/Applications
Methyl 1-acetyl-3-cyano-4-indazolecarboxylate C₁₂H₁₀N₃O₃ 1-acetyl, 3-cyano, 4-COOCH₃ 253.23 High reactivity (cyano group); pharmaceutical intermediate
Methyl 1H-indazole-3-carboxylate C₉H₇N₂O₂ 3-COOCH₃ 191.17 Simple intermediate; low steric hindrance
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate C₁₀H₁₁N₃O₃ 4-NH₂, 7-OCH₃, 3-COOCH₃ 221.21 Polar, bioactive potential (amino/methoxy groups)

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